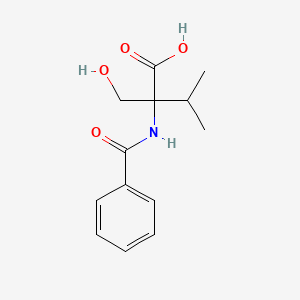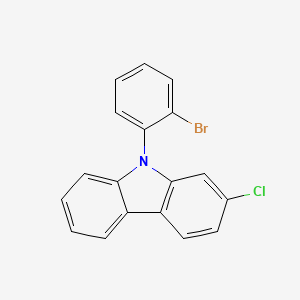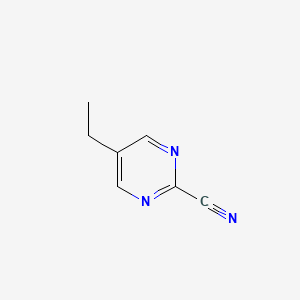![molecular formula C24H20NNaO8S B12820609 Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-O-Sulfo-L-Tyrosine sodium salt is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a sulfonate group attached to the tyrosine molecule. It is commonly used in proteomics studies and solid-phase peptide synthesis techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-Sulfo-L-Tyrosine sodium salt typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the sulfonation of the phenolic hydroxyl group. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base such as pyridine. The sulfonation can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for Fmoc-O-Sulfo-L-Tyrosine sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-Sulfo-L-Tyrosine sodium salt undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Sulfonation: Sulfur trioxide-pyridine complex or chlorosulfonic acid.
Major Products Formed
Deprotection: Free amino group of tyrosine.
Coupling: Peptide chains with incorporated Fmoc-O-Sulfo-L-Tyrosine.
Scientific Research Applications
Fmoc-O-Sulfo-L-Tyrosine sodium salt is widely used in scientific research, particularly in:
Proteomics: As a building block for the synthesis of sulfotyrosine-containing peptides, which are important for studying protein phosphorylation.
Peptide Synthesis: Used in solid-phase peptide synthesis to introduce sulfotyrosine residues into peptides.
Biological Studies: Investigating the role of sulfotyrosine in cellular signaling and protein interactions.
Mechanism of Action
The mechanism of action of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its incorporation into peptides and proteins, where the sulfonate group can mimic the phosphorylated tyrosine. This modification can affect protein function, interactions, and signaling pathways. The Fmoc group serves as a protective group during synthesis, which is later removed to reveal the active amino acid .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyrosine: Lacks the sulfonate group, used for general peptide synthesis.
Fmoc-Phospho-L-Tyrosine: Contains a phosphate group instead of a sulfonate group, used to study phosphorylation.
Fmoc-Sulfo-L-Serine: Similar sulfonate modification but on serine instead of tyrosine.
Uniqueness
Fmoc-O-Sulfo-L-Tyrosine sodium salt is unique due to its sulfonate group, which provides distinct chemical properties and biological functions compared to its non-sulfonated and phosphorylated counterparts. This makes it particularly valuable for studying sulfation in proteins and peptides .
Properties
Molecular Formula |
C24H20NNaO8S |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate |
InChI |
InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1 |
InChI Key |
WSZCHQPWBPMXJT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
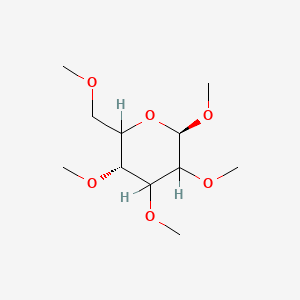

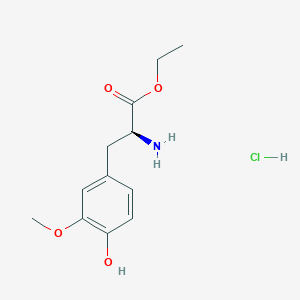
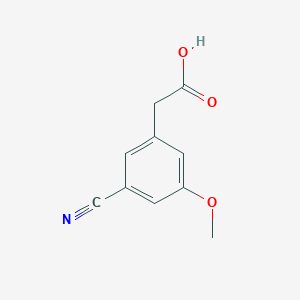
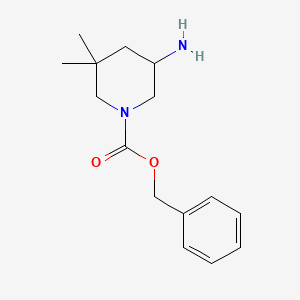
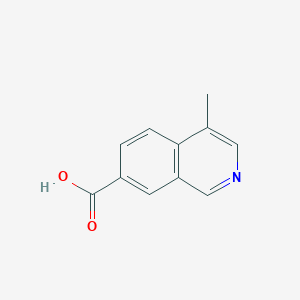

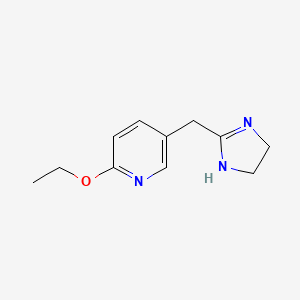
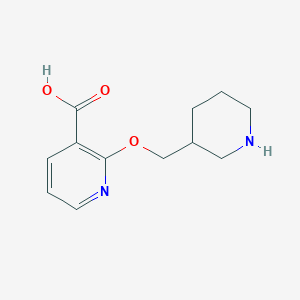
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
